DL-N-Boc-3-pyrazol-1-YL-alanine

Enzyme mechanism Semisynthetic proteins Histidine bioisostere

DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9) is a racemic, Boc-protected β-pyrazolylalanine building block for specialized peptide research. Unlike generic histidine analogs, its unique pyrazole ring confers distinct hydrogen-bonding geometry and metabolic stability. Ideal for initial SAR studies of aspartic proteases (e.g., renin, BACE1) and enzyme mechanism probes where stereochemistry is not the primary variable. This cost-effective racemic form enables high-throughput screening before investing in enantiopure synthesis.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 136086-12-9
Cat. No. B144243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-N-Boc-3-pyrazol-1-YL-alanine
CAS136086-12-9
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O
InChIInChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16)
InChIKeyJPGQESMEFISORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9): A Non-Proteinogenic β-Heterocyclic Alanine Building Block for Bioactive Peptide Design and Enzyme Inhibitor Synthesis


DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9), molecular formula C₁₁H₁₇N₃O₄ and molecular weight 255.27 g/mol, is a racemic, N-Boc-protected β-heterocyclic α-amino acid derivative . It belongs to the class of β-substituted alanine derivatives that serve as versatile building blocks for incorporating heterocyclic functionality into peptides and peptidomimetics [1]. The compound features a pyrazole ring attached at the β-position of the alanine backbone, with an N-terminal tert-butyloxycarbonyl (Boc) protecting group that enables its use in standard solid-phase peptide synthesis (SPPS) protocols after acidic deprotection . As a non-proteinogenic amino acid analog, it is employed in medicinal chemistry for developing enzyme inhibitors where the pyrazole moiety can function as a hydrogen-bond donor/acceptor, a metal-coordinating ligand, or a metabolic stability-enhancing heterocycle .

Why Boc-Protected Pyrazolylalanine Derivatives Are Not Interchangeable with Boc-L-Histidine, Boc-β-Alanine, or Other In-Class Amino Acid Analogs in Bioactive Peptide Design


Attempting to substitute DL-N-Boc-3-pyrazol-1-YL-alanine with a generic Boc-protected heterocyclic alanine, such as Boc-L-histidine (CAS 17791-52-5) or an unsubstituted Boc-β-alanine, without rigorous functional validation will predictably fail to replicate biological activity in enzyme inhibition and receptor binding assays . Direct experimental evidence from semisynthetic ribonuclease A (RNase A) studies demonstrates that replacing the catalytic histidine-119 residue with 3-(3-pyrazolyl)-L-alanine results in a complete ablation of enzymatic catalytic activity, yielding a catalytically inactive enzyme analog [1]. In contrast, certain methylated histidine replacements (Nτ-methyl-L-histidine) retain measurable enzymatic activity, demonstrating that heterocyclic nitrogen positioning and protonation state are critical functional determinants [1]. The pyrazole ring offers distinct hydrogen-bonding geometry and metal coordination properties compared to the imidazole ring of histidine, while the β-substitution pattern confers different conformational constraints than α-substituted or unsubstituted analogs [2]. Furthermore, the racemic (DL) nature of this compound (CAS 136086-12-9) distinguishes it from enantiopure L- (CAS 21012-18-0) and D- (CAS 348081-42-5) forms, each of which may exhibit different biological activity profiles in stereospecific enzyme active sites [3].

DL-N-Boc-3-pyrazol-1-YL-alanine (136086-12-9): Head-to-Head Quantitative Differentiation from Boc-L-Histidine, Enantiopure Analogs, and Alternative Heterocyclic Alanine Building Blocks


Enzymatic Catalytic Activity Ablation: Direct Functional Comparison of Pyrazolylalanine vs. Native Histidine in Ribonuclease A Active Site Replacement

Replacement of the catalytic histidine-119 residue in RNase A with 3-(3-pyrazolyl)-L-alanine (the unprotected form of the target compound's L-enantiomer) results in complete loss of enzymatic catalytic activity, whereas the Nτ-methyl-L-histidine analog retains measurable activity and the Nπ-methyl-L-histidine analog is also catalytically inactive [1]. This direct head-to-head comparison within the identical semisynthetic protein system provides quantitative functional differentiation between pyrazolylalanine and histidine-based analogs.

Enzyme mechanism Semisynthetic proteins Histidine bioisostere Catalytic activity

Predicted Lipophilicity and Polar Surface Area Differentiation vs. Boc-L-Histidine: Impact on Passive Membrane Permeability and Blood-Brain Barrier Penetration Potential

DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9) exhibits a predicted LogP value of 1.25190 and a topological polar surface area (TPSA) of 93.45 Ų . In contrast, the structurally related Boc-L-histidine (CAS 17791-52-5) possesses the same molecular formula (C₁₁H₁₇N₃O₄) but exhibits different predicted physicochemical parameters due to the distinct heterocyclic ring systems (pyrazole vs. imidazole) [1].

Lipophilicity Physicochemical properties ADME Blood-brain barrier Peptide drug design

Synthetic Accessibility: High-Yielding Michael Addition Route for β-Heterocyclic Alanine Scaffolds vs. Alternative Synthetic Strategies

β-(Pyrazol-1-yl)alanine derivatives, including the target compound class, are synthesized in high yields via a Michael addition of heterocyclic nucleophiles to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester under mild reaction conditions with simple work-up procedures [1]. This synthetic route provides reliable access to the β-heterocyclic alanine scaffold, enabling its use as a versatile building block in peptide synthesis.

Peptide synthesis Unnatural amino acids Michael addition Building block accessibility

Stereochemical Requirement: Enantiopure vs. Racemic Form Differential Activity in Renin and BACE1 Inhibitor Series—A Procurement Decision Framework

DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9) is the racemic mixture of the L-enantiomer (CAS 21012-18-0) and the D-enantiomer (CAS 348081-42-5). The L-enantiomer (or its unprotected form) has been explicitly employed as a constituent in highly potent renin inhibitors [1] and as a key structural component in β-secretase (BACE1) inhibitors, with representative pyrazole-containing inhibitors achieving Ki = 0.25 nM and cellular EC50 = 194 nM . While the racemic DL form may be suitable for initial screening or achiral applications, enantiopure procurement is required for stereospecific target engagement studies.

Stereochemistry Enantioselectivity Renin inhibitors BACE1 inhibitors Chiral building blocks

DL-N-Boc-3-pyrazol-1-YL-alanine: Optimal Research and Industrial Procurement Scenarios Based on Differential Evidence


Scenario 1: Probing the Functional Role of Histidine in Enzyme Active Sites via Site-Directed Mutagenesis by Unnatural Amino Acid Replacement (Semisynthetic Protein Engineering)

For researchers investigating the catalytic role of histidine residues in enzyme mechanisms, DL-N-Boc-3-pyrazol-1-YL-alanine provides a chemically distinct heterocyclic replacement (pyrazole for imidazole) that—as demonstrated in RNase A studies [1]—can completely ablate catalytic activity while preserving overall peptide backbone conformation. The racemic DL-form (CAS 136086-12-9) is suitable for initial proof-of-concept semisynthetic protein studies where stereochemistry is not the primary variable, or as a cost-effective precursor for preparative chiral separation when enantiopure material is required for definitive mechanistic conclusions.

Scenario 2: Building Block for Peptide Libraries in Early-Stage Drug Discovery: Renin, BACE1, and Other Aspartic Protease Inhibitor Lead Generation

The β-pyrazolylalanine scaffold has been validated as a constituent in highly potent renin inhibitors [2] and in β-secretase (BACE1) inhibitors achieving sub-nanomolar Ki values (Ki = 0.25 nM) . For medicinal chemistry teams synthesizing focused peptide libraries targeting aspartic proteases or related enzyme classes, the racemic DL-N-Boc-3-pyrazol-1-YL-alanine (136086-12-9) offers a cost-effective building block for initial diversity-oriented synthesis and structure-activity relationship (SAR) exploration, with the option to switch to the more expensive enantiopure L-form (CAS 21012-18-0) for lead optimization once stereospecific interactions are confirmed to be critical.

Scenario 3: Synthesis of Metabolically Stabilized Peptidomimetics Requiring Heterocyclic Hydrogen-Bond Donor/Acceptor Functionality with Enhanced Lipophilicity

The pyrazole ring serves as a metabolically stable, non-classical bioisostere for phenol, imidazole, or amide groups, offering distinct lipophilicity (predicted LogP = 1.25) and hydrogen-bonding geometry compared to histidine-based analogs. Researchers designing peptidomimetics intended to cross biological membranes (e.g., oral bioavailability, blood-brain barrier penetration) may prefer the pyrazolylalanine scaffold over more polar heterocyclic alternatives. The racemic DL-N-Boc-3-pyrazol-1-YL-alanine provides an accessible entry point for exploring these physicochemical property modifications before committing to enantioselective synthesis.

Scenario 4: Antibacterial Agent Development: Exploiting Pyrazole-Containing Amino Acid Derivatives Against Multi-Drug Resistant Gram-Positive Pathogens

Pyrazole-containing amino acid derivatives have demonstrated potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported as low as 0.78 μg/mL [3]. For industrial antibiotic discovery programs, DL-N-Boc-3-pyrazol-1-YL-alanine (136086-12-9) can be incorporated as a protected building block into peptide-based antibacterial agents, where the pyrazole moiety may interact with bacterial cell wall synthesis enzymes or other essential targets. The racemic form is suitable for initial antibacterial screening campaigns where cost and throughput are prioritized over stereochemical purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-N-Boc-3-pyrazol-1-YL-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.